molecular formula C10H12N2O4 B13746684 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene

3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene

Cat. No.: B13746684
M. Wt: 224.21 g/mol
InChI Key: SDXDJBPSZAJAOQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring.

Preparation Methods

The synthesis of 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-(ethoxycarbonylamino)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Another method involves the oxidation of 3-methyl-2-(ethoxycarbonylamino)aniline using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high selectivity .

Chemical Reactions Analysis

3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene involves its interaction with molecular targets through its nitro and ethoxycarbonylamino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt biological processes. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl N-(2-methyl-6-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-7(2)5-4-6-8(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

SDXDJBPSZAJAOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C

Origin of Product

United States

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